molecular formula C5H5ClN6 B12936612 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine CAS No. 7252-17-7

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine

Cat. No.: B12936612
CAS No.: 7252-17-7
M. Wt: 184.59 g/mol
InChI Key: LBAZMWQDPLRPTI-UHFFFAOYSA-N
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Description

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine (CAS 7252-17-7) is a high-purity chemical intermediate designed for advanced research and development. This compound belongs to the triazolopyrimidine class of fused nitrogen heterocycles, a scaffold recognized for its significant pharmacological potential and its ability to mimic purine bases . The presence of both chloro and amino functional groups on the pyrimidine ring makes this molecule a versatile synthon for further chemical diversification, suitable for reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions . The triazolopyrimidine core is of considerable interest in medicinal chemistry, with published applications in the search for new antiplasmodial agents. Research indicates that such hybrids can exhibit dual mechanisms of action, including the inhibition of parasitic targets like Pf DHODH (dihydroorotate dehydrogenase), a key enzyme in the pyrimidine biosynthesis pathway, and interference with hemozoin formation within Plasmodium falciparum . Furthermore, structurally related triazolopyrimidine derivatives have been investigated as inhibitors of specific kinases . Researchers can utilize this chemical as a key building block to synthesize novel compounds for screening against various biological targets. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

7252-17-7

Molecular Formula

C5H5ClN6

Molecular Weight

184.59 g/mol

IUPAC Name

7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine

InChI

InChI=1S/C5H5ClN6/c6-3-2(7)4-10-11-5(8)12(4)1-9-3/h1H,7H2,(H2,8,11)

InChI Key

LBAZMWQDPLRPTI-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C2=NN=C(N21)N)N)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with chlorinated pyrimidine derivatives such as 2,4-dichloro-6-substituted pyrimidines or 7-chlorotriazolo[1,5-a]pyrimidine precursors.
  • Amination steps introduce the diamine functionalities at the 3 and 8 positions.
  • Ring closure to form the triazolo ring fused to the pyrimidine is typically achieved via cyclization reactions involving hydrazine or related nitrogen nucleophiles.

Chlorination and Amination

  • Chlorination of triazolopyrimidine precursors is commonly performed using phosphorus oxychloride (POCl3) under reflux conditions for 6 hours, yielding 7-chloro derivatives in 58–90% yields.
  • Subsequent nucleophilic substitution of the 7-chloro group with amines or hydrazine hydrate introduces amino groups, often under reflux in ethanol or pyridine solvents.

Cyclization and Ring Closure

  • Cyclization to form the fused triazolo ring is achieved by treatment of hydrazine-substituted intermediates with reagents such as carbon disulfide in boiling pyridine, leading to quantitative formation of triazolopyrimidine derivatives.
  • Alternative cyclization methods involve condensation reactions of 3-amino-1,2,4-triazoles with β-ketoesters or acetoacetates under acidic catalysis to form triazolopyrimidinones, which are then chlorinated and aminated.

Detailed Preparation Method Example

A representative synthetic route adapted from the literature is summarized below:

Step Reagents & Conditions Description Yield (%) Notes
1 2,4-Dichloro-6-methylpyrimidin-5-amine + benzylamine, reflux Substitution of 4-Cl with benzylamine High Initial substitution step
2 Sodium nitrite treatment Formation of 3-benzyl-5-chloro-3H-triazolo[4,5-d]pyrimidine Moderate Diazotization step
3 Hydrazine hydrate, reflux Nucleophilic substitution of 5-Cl with hydrazine Quantitative Introduces hydrazinyl group
4 Carbon disulfide, boiling pyridine, 7 h reflux Cyclization to fused triazolopyrimidine-thione Quantitative Ring closure step
5 Alkyl halide + triethylamine, reflux in acetonitrile Alkylation of thione derivatives 65–80 Functionalization step

This sequence illustrates the use of nucleophilic aromatic substitution, diazotization, hydrazine substitution, and cyclization to build the fused heterocyclic system with desired substitutions.

Reaction Conditions and Optimization

  • Reactions are typically conducted under reflux conditions in solvents such as ethanol, pyridine, or acetonitrile.
  • Reaction times vary from 3 hours (for amination) to 7 hours (for cyclization).
  • Yields range from moderate (50–70%) to high (up to 90%) depending on the step and reagents used.
  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate/cyclohexane mixtures.

Characterization and Verification

  • Melting points, NMR (1H and 13C), and elemental analysis confirm the structure and purity of intermediates and final products.
  • High-resolution mass spectrometry (HRMS) and reverse-phase HPLC are used to verify molecular weight and purity (>95%).
  • Density Functional Theory (DFT) calculations support regiochemistry and thermodynamic favorability of the cyclization products.

Summary Table of Key Preparation Steps

Compound/Intermediate Reagents Conditions Yield (%) Characterization Techniques
2,4-Dichloro-6-methylpyrimidin-5-amine Benzylamine Reflux, 3 h High NMR, elemental analysis
3-Benzyl-5-chloro-3H-triazolopyrimidine Sodium nitrite Room temp Moderate TLC, NMR
Hydrazinyl derivative Hydrazine hydrate Reflux, 4 h Quantitative NMR, melting point
Triazolopyrimidine-thione Carbon disulfide, pyridine Reflux, 7 h Quantitative NMR, elemental analysis
Alkylated derivatives Alkyl halide, Et3N Reflux, 6 h 65–80 NMR, HRMS, HPLC

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine derivatives has been extensively studied. For instance, 8-Bromo derivatives have been synthesized through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones, which highlights the compound's versatility as a synthetic intermediate in organic chemistry. These derivatives can undergo various transformations such as palladium-catalyzed cross-couplings and direct aromatic substitutions, making them valuable in the development of new pharmaceuticals and agrochemicals .

Medicinal Applications

Anticancer Activity : Research indicates that compounds within the triazolo-pyrimidine family exhibit promising anticancer properties. For example, studies have shown that specific derivatives can inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation. The presence of halogen functionalities enhances their reactivity and selectivity towards cancerous cells .

Antiviral Properties : Some derivatives of 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine have demonstrated antiviral activity against various viruses. This is attributed to their ability to interfere with viral replication mechanisms .

Antimicrobial Agents : The compound has also been explored for its potential as an antimicrobial agent. Its derivatives have shown efficacy against a range of bacterial strains, making them candidates for further development into antibiotics .

Material Science Applications

In addition to medicinal applications, 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine is being investigated in material science for its potential use in polymers and coatings. Its chemical stability and reactivity allow it to be incorporated into polymer matrices where it can enhance mechanical properties or provide specific functionalities such as UV resistance or antimicrobial activity .

Case Studies

  • Synthesis of Anticancer Agents : A study synthesized several derivatives of 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine and tested their anticancer activity against human cancer cell lines. The results showed that certain modifications led to a significant increase in cytotoxicity compared to the parent compound .
  • Development of Antiviral Compounds : Another research project focused on the antiviral properties of synthesized derivatives against the influenza virus. The study found that specific substitutions at the 3 and 8 positions significantly enhanced antiviral efficacy .
  • Polymer Incorporation : A case study explored the incorporation of 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine into a polymer matrix for enhanced UV stability. The modified polymer exhibited improved performance under UV exposure compared to unmodified controls .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological and chemical behaviors depending on substituent patterns, ring fusion positions, and electronic properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Electronic Comparisons

Compound Name Molecular Formula Substituents Key Properties References
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine C₅H₄ClN₇ 7-Cl, 3-NH₂, 8-NH₂ High nucleophilicity at amino groups; moderate stability due to chloro group.
7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine C₁₁H₅ClF₂N₄ 7-Cl, 3-(2,4-difluorophenyl) Enhanced lipophilicity (predicted density: 1.62 g/cm³); acidic pKa ≈ -1.93.
5-Methoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione C₆H₅FN₄OS 5-OCH₃, 7-F, 3-SH Lower stability compared to chloro analogs; higher electrophilicity due to fluorine.
[1,2,4]Triazolo[1,5-c]pyrimidine derivatives (e.g., compound 8 in ) Varies Variable substituents NMR signals for C2-H and C5-H protons appear upfield compared to [4,3-c] isomers.

Key Findings from Research

Electronic Effects: Chloro substituents at the 7-position enhance stability compared to nitro or fluoro groups but reduce nucleophilicity. For example, NO₂L (a nitro-substituted analog) exhibits stronger nucleophilic behavior due to electron-withdrawing effects .

Synthetic Flexibility :

  • Chloro derivatives are preferred intermediates for further functionalization. For instance, 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine reacts with amines or thiols to yield bioactive analogs .
  • Fluorine or methoxy substituents at the 5-position improve solubility but may compromise thermal stability .

Pyrazolo-triazolopyrimidines (e.g., compound 109 in ) demonstrate adenosine receptor antagonism, highlighting the scaffold’s versatility in drug design .

Stability and Reactivity Considerations

  • Chloro vs. Fluoro : Chloro-substituted triazolopyrimidines are more stable under acidic conditions but less reactive in nucleophilic substitution compared to fluoro analogs .
  • Amino Groups: The 3,8-diamine configuration increases susceptibility to oxidation, necessitating protective strategies during synthesis .

Biological Activity

7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an antifungal, antibacterial, and anticancer agent. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

  • Molecular Formula : C5H3ClN4
  • Molecular Weight : 154.56 g/mol
  • CAS Number : 923191-97-3
  • IUPAC Name : 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine
  • InChI Key : NXPWNUDUDIHZQC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors such as 3-amino-1,2,4-triazole and 2,4-dichloropyrimidine. Common reaction conditions include the use of bases like sodium hydroxide to facilitate the formation of the triazolopyrimidine structure .

Anticancer Activity

Recent studies have shown that derivatives of 7-chloro[1,2,4]triazolo[4,3-c]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compounds with a common 3-phenylpropylamino moiety at the 2-position demonstrated mean IC50 values of approximately 83 nM against HeLa cells .
  • These compounds inhibited tubulin polymerization more effectively than established agents like combretastatin A-4 (CA-4), highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against several bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for microbial survival .

The biological activity of this compound is primarily attributed to its ability to bind to molecular targets such as:

  • Enzymes : Inhibition occurs through binding to active sites of enzymes involved in cell division and metabolic pathways.
  • Microtubules : The compound's interaction with tubulin leads to disruption in microtubule dynamics essential for cell division .

Comparative Studies

When compared to other triazolopyrimidine derivatives:

CompoundActivityIC50 (nM)Mechanism
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidineAnticancer~83Tubulin Inhibition
Combretastatin A-4Anticancer~100Tubulin Inhibition
Other TriazolopyrimidinesVariable>100Various

This table illustrates that while there are various derivatives within the triazolopyrimidine class, the specific substitution pattern in 7-chloro[1,2,4]triazolo[4,3-c]pyrimidine contributes to its unique potency against cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound:

  • HeLa Cell Studies : In vitro studies showed that treatment with derivatives led to significant cell cycle arrest in the G2/M phase and induced apoptosis through mitochondrial pathways .
  • Animal Models : In zebrafish embryos, compounds derived from this scaffold demonstrated reduced tumor growth rates compared to controls .

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